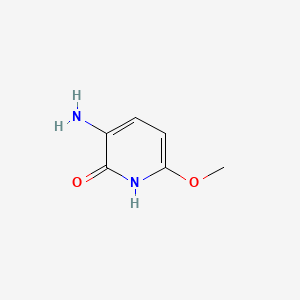

3-Amino-6-methoxypyridin-2(1H)-one

Description

Overview of the Pyridin-2(1H)-one Core Structure in Organic Synthesis and Heterocyclic Chemistry

The pyridin-2(1H)-one, a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group, is a privileged structural motif in organic chemistry. youtube.comyoutube.com Its unique electronic properties, arising from the interplay of the aromatic ring and the lactam functionality, render it a versatile building block in the synthesis of complex molecules. youtube.comyoutube.com The presence of both hydrogen bond donor and acceptor sites, along with multiple reactive positions, allows for a wide range of chemical transformations.

Pyridin-2-ones and their derivatives are integral components of many natural products and synthetic compounds with significant biological activities. nih.gov This has spurred extensive research into their synthesis and functionalization. For instance, they serve as precursors to a variety of other heterocyclic systems and are key intermediates in the preparation of pharmaceuticals and agrochemicals. acs.org The ability to introduce diverse substituents onto the pyridinone ring allows for the fine-tuning of its physical, chemical, and biological properties, making it a highly adaptable scaffold for drug discovery and materials science. nih.govdntb.gov.uanih.gov

Rationale for Researching 3-Amino-6-methoxypyridin-2(1H)-one: Academic and Synthetic Relevance in Advanced Organic Chemistry

The specific compound, this compound, garners academic interest due to the strategic placement of its functional groups. The amino group at the 3-position and the methoxy (B1213986) group at the 6-position significantly influence the reactivity and potential applications of the pyridinone core. The amino group can act as a nucleophile or be transformed into various other functionalities, providing a handle for further molecular elaboration. researchgate.net The methoxy group, an electron-donating group, modulates the electronic properties of the ring system.

From a synthetic standpoint, this compound is a valuable intermediate. Its structural features are found in more complex molecules that are targets of academic and industrial research. The strategic positioning of the amino and methoxy groups can direct further substitution reactions on the pyridine (B92270) ring, enabling the regioselective synthesis of polysubstituted pyridines, which are often challenging to prepare. acs.org

Historical Development and Evolution of Synthetic Approaches to Substituted Pyridin-2(1H)-ones

The synthesis of substituted pyridin-2(1H)-ones has a rich history, with numerous methods developed and refined over the years. Early approaches often relied on classical condensation reactions. A widely recognized method is the Hantzsch pyridine synthesis, developed in 1881, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. youtube.com

Over time, more sophisticated and efficient synthetic strategies have emerged. These include multicomponent reactions, which allow for the construction of complex pyridinone structures in a single step from simple starting materials. nih.gov Cyclocondensation reactions, such as those between ester enolates and aminoaldehydes or ketones, have also proven to be effective for preparing heterocyclic-fused pyridin-2-ones under mild conditions. nih.gov

Modern synthetic organic chemistry has introduced powerful tools like transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Negishi couplings) for the synthesis of aryl- and heteroaryl-substituted pyridinones. researchgate.net These methods offer high efficiency and functional group tolerance. Furthermore, innovative approaches such as photochemical valence isomerization of pyridine N-oxides are being explored for the selective functionalization of the pyridine ring. acs.org The synthesis of this compound itself can be envisioned through various routes, likely involving the construction of the pyridinone ring with the desired substituents already in place or through the functionalization of a pre-existing pyridinone scaffold. For instance, a common strategy involves the reaction of 3-amino-6-chloropyridazine (B20888) with sodium methoxide (B1231860). chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-5-3-2-4(7)6(9)8-5/h2-3H,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBAXOMBCLPUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C(=O)N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 3 Amino 6 Methoxypyridin 2 1h One and Its Derivatives

Retrosynthetic Analysis and Strategic Precursors for the Pyridinone Framework.nih.govrsc.org

Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available starting materials. advancechemjournal.com For 3-Amino-6-methoxypyridin-2(1H)-one, the primary disconnections are typically made at the C-N and C-C bonds that form the pyridinone ring.

Key precursors for the synthesis often include β-enamino ketones or related activated methylene (B1212753) compounds and a suitable nitrogen source. researchgate.net The retrosynthetic strategy involves disconnecting the amide bond within the pyridinone ring, leading to a dicarbonyl compound and an amine. Further disconnection of the carbon backbone can lead to simpler starting materials like acetoacetate (B1235776) derivatives and cyanoacetamide. researcher.life

Table 1: Key Retrosynthetic Disconnections and Precursors

| Disconnection | Precursor 1 | Precursor 2 |

| C3-N | 3-Oxo-alkenoic acid derivative | Ammonia (B1221849)/Amine |

| C5-C6 | β-Enaminone | Acylating agent |

| C2-N1 | 2-Halopyridine derivative | Amine |

Key Strategies for Carbon-Nitrogen Bond Formation in Pyridinone Synthesis.nih.govresearchgate.netresearchgate.net

The formation of the carbon-nitrogen (C-N) bonds is a critical step in the synthesis of the pyridinone ring. Several strategies are employed to achieve this transformation efficiently.

One of the most common methods is the Chichibabin reaction , which involves the amination of pyridines using sodium amide to introduce an amino group. researchgate.net Another important strategy is nucleophilic aromatic substitution (SNAr) , where a leaving group on the pyridine (B92270) ring, such as a halogen, is displaced by an amine. rsc.org This reaction is often facilitated by the presence of an activating group, such as a nitro group, on the pyridine ring. google.com

Modern approaches to C-N bond formation include metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination . researchgate.net These reactions offer milder conditions and broader substrate scope compared to classical methods.

Methodologies for the Regioselective Introduction of Amino and Methoxy (B1213986) Substituents.nih.govrsc.org

The precise placement of the amino and methoxy groups on the pyridinone ring is crucial for the desired biological activity. Regioselectivity can be controlled through several methods.

The introduction of the amino group at the 3-position is often achieved by using a precursor that already contains a nitrogen-containing functional group, such as a cyano or nitro group, which can be subsequently reduced. For instance, the cyclization of cyanoacetamide with a suitable dicarbonyl compound can directly install a cyano group at the 3-position, which can then be reduced to an amino group. researcher.life

The methoxy group at the 6-position can be introduced by using a 6-halopyridin-2(1H)-one precursor and performing a nucleophilic substitution with sodium methoxide (B1231860). google.com Alternatively, the methoxy group can be present in one of the starting materials for the cyclization reaction.

Classical and Established Synthetic Routes to the Pyridinone Core.nih.govrsc.org

Several well-established methods exist for the construction of the pyridin-2(1H)-one core structure.

Cyclization Reactions for Pyridin-2(1H)-one Ring Construction.nih.govrsc.orgresearchgate.netresearchgate.net

The Hantzsch pyridine synthesis is a classic multi-component reaction that can be adapted to synthesize pyridin-2(1H)-ones. youtube.combeilstein-journals.org This reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia or an amine.

Another common approach is the cyclization of β-enamino ketones or β-enamino esters. researchgate.net These precursors can be synthesized by the reaction of a 1,3-dicarbonyl compound with an amine. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the pyridinone ring. researchgate.net The reaction of enamines with ketenes has also been reported to yield substituted 4-hydroxy-2(1H)-pyridinones. nih.gov

Functional Group Interconversions on Precursor Molecules.rsc.org

Functional group interconversions (FGIs) are essential for elaborating the pyridinone core and introducing the desired substituents. imperial.ac.uk For example, a nitro group introduced during the synthesis can be reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation. google.com An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups. imperial.ac.uk

Modern and Advanced Synthetic Approaches.nih.govyoutube.comnih.govacs.orgnih.govfrontiersin.org

Recent advances in synthetic methodology have provided new and more efficient ways to synthesize substituted pyridin-2(1H)-ones.

Metal-catalyzed cross-coupling reactions , such as the Suzuki and Stille couplings, have become powerful tools for the functionalization of the pyridinone ring. nih.govresearchgate.netresearchgate.net These reactions allow for the introduction of a wide variety of aryl and heteroaryl groups at specific positions on the ring.

Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields in the synthesis of pyridinone derivatives. frontiersin.org Furthermore, the use of environmentally friendly or "green" catalysts and solvents is an emerging trend in the synthesis of these compounds. frontiersin.org

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Classical Routes | Well-established, readily available starting materials | Often require harsh reaction conditions, may have limited scope |

| Modern Approaches | Milder reaction conditions, broader substrate scope, higher efficiency | May require expensive catalysts or reagents |

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki, Chan-Lam, Ullmann) for Diversification

Transition-metal catalyzed cross-coupling reactions are powerful tools for the diversification of the this compound scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organohalide, is widely used to introduce aryl or heteroaryl substituents. wikipedia.orglibretexts.org For instance, a halogenated derivative of this compound can be coupled with various boronic acids to generate a library of arylated products. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base. organic-chemistry.orgresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be adapted for sensitive substrates. libretexts.org

The Chan-Lam coupling offers a complementary approach for forming carbon-nitrogen and carbon-oxygen bonds, utilizing a copper catalyst to couple an amine or alcohol with a boronic acid. wikipedia.orgorganic-chemistry.org This reaction is particularly advantageous as it can often be performed under mild conditions, open to the air, which is a significant benefit over the air-sensitive palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnih.gov For the diversification of this compound, the amino group at the 3-position can be arylated using a variety of arylboronic acids in the presence of a copper catalyst like copper(II) acetate. organic-chemistry.org

The Ullmann reaction , one of the oldest copper-catalyzed cross-coupling methods, is used for the formation of C-C, C-N, and C-O bonds. nih.govorganic-chemistry.org While classic Ullmann conditions often require harsh temperatures, modern protocols with appropriate ligands allow the reaction to proceed under milder conditions. nih.govnih.gov This reaction can be employed to synthesize derivatives of this compound by, for example, coupling a halogenated pyridinone precursor with an amine or an alcohol. Regioselective Ullmann reactions have been developed for the synthesis of specifically substituted pyridine derivatives. nih.gov

Table 1: Comparison of Transition-Metal Catalyzed Coupling Reactions for Diversification

| Reaction | Catalyst | Coupling Partners | Bond Formed | Key Advantages |

| Suzuki-Miyaura | Palladium | Organoboron & Organohalide | C-C | Wide substrate scope, commercially available reagents. wikipedia.orgorganic-chemistry.org |

| Chan-Lam | Copper | Amine/Alcohol & Boronic Acid | C-N, C-O | Mild reaction conditions, often air-tolerant. wikipedia.orgorganic-chemistry.org |

| Ullmann | Copper | Amine/Alcohol & Organohalide | C-N, C-O | Utilizes readily available starting materials. nih.govorganic-chemistry.org |

One-Pot and Multicomponent Reactions in the Synthesis of Derivatives

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste, time, and cost.

The synthesis of substituted 2-pyridone derivatives, structurally related to this compound, has been achieved through one-pot, two-step catalytic processes. For instance, a bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivative was synthesized using natural product catalysts. nih.gov Such methodologies can be adapted for the synthesis of derivatives of the target compound. A one-pot, three-component reaction of an aldehyde, an active methylene compound, and a suitable nitrogen source can lead to the formation of highly functionalized pyridin-2(1H)-ones. researchgate.net

For example, a one-pot synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one derivatives has been reported starting from 2-cyanoacetamide (B1669375) and benzylideneacetone. researcher.life This approach avoids the isolation of intermediates, streamlining the synthetic process.

Table 2: Examples of One-Pot and Multicomponent Reactions for Pyridinone Synthesis

| Reaction Type | Starting Materials | Product Type | Reference |

| One-pot, two-step | p-Tolualdehyde, Malononitrile, N-benzyl-2-cyanoacetamide | 6-Amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile | nih.gov |

| One-pot | 2-Cyanoacetamide, Benzylideneacetone | 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one | researcher.life |

| Three-component | Aldehyde, Active methylene compound, Amine | Highly functionalized 2-aminopyridine (B139424) derivatives | researchgate.net |

Stereoselective and Regioselective Synthesis Strategies

The biological activity of molecules often depends on their specific stereochemistry and the precise placement of substituents. Therefore, stereoselective and regioselective synthesis strategies are crucial for preparing specific isomers of this compound derivatives.

Regioselective synthesis focuses on controlling the position of functional groups on the pyridine ring. For instance, in the synthesis of disubstituted 2-aminoimidazo[1,2-a]pyridines, which are structurally related to the target compound, regioselective functionalization was achieved through controlled halogen-metal exchange and subsequent quenching with electrophiles. researchgate.net Similar strategies can be envisioned for the selective introduction of substituents at specific positions of the this compound core. The synthesis of 3-amino-6-(hetero)arylpyridazines has been investigated via palladium-catalyzed cross-coupling reactions, where the regioselectivity of the coupling is a key consideration. researchgate.net

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms. While specific examples for this compound are not abundant in the provided results, general principles of stereoselective synthesis can be applied. For instance, the use of chiral auxiliaries or catalysts in reactions such as aldol (B89426) condensations or reductions can introduce stereocenters with high selectivity.

Green Chemistry Principles Applied in Synthetic Design (e.g., solvent-free, aqueous media, sustainable catalysis)

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. rsc.orgnih.gov This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.

The use of aqueous media is a key aspect of green chemistry. Suzuki-Miyaura cross-coupling reactions have been successfully performed in water, which is a significant improvement over traditional organic solvents. nih.gov Similarly, Ullmann-type C-N bond-forming reactions have been promoted in water, offering an environmentally benign alternative. organic-chemistry.org

Solvent-free reaction conditions, where the reactants themselves act as the solvent, can significantly reduce waste. One-pot syntheses of pyridone derivatives have been reported under solvent-free conditions, often facilitated by microwave irradiation.

Sustainable catalysis involves the use of non-toxic, abundant, and recyclable catalysts. Copper-catalyzed reactions, such as the Chan-Lam and Ullmann couplings, are often considered "greener" than palladium-catalyzed reactions due to the lower toxicity and cost of copper. wikipedia.orgorganic-chemistry.org The use of elemental copper as a catalyst in Ullmann coupling reactions under microwave irradiation in a phosphate (B84403) buffer is an example of a greener protocol. nih.gov Furthermore, the use of natural product-derived catalysts, such as betaine (B1666868) and guanidine (B92328) carbonate, for the synthesis of 2-pyridone derivatives exemplifies a sustainable approach. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical step in any synthetic route to maximize the yield and selectivity of the desired product while minimizing byproducts. This involves systematically varying parameters such as temperature, reaction time, catalyst loading, solvent, and the nature of the base.

For instance, in the synthesis of a PDE5 inhibitor containing a 7-(6-methoxypyridin-3-yl) group, efforts were made to improve the pharmacokinetic profile through optimization of the lead compound. nih.gov The synthesis of 2,3,5-trimethylpyridine (B1346980) from 3-amino-2-methylpropenal and methylethylketone was optimized by investigating the influence of temperature, reaction time, and the type of catalyst on the yield.

In the context of transition-metal catalyzed reactions, the choice of ligand can have a profound impact on yield and selectivity. For Suzuki-Miyaura couplings, a wide range of phosphine (B1218219) ligands have been developed to improve the efficiency of the reaction with various substrates. organic-chemistry.org Similarly, for Ullmann reactions, the addition of ligands can significantly accelerate the reaction and allow for milder conditions. nih.gov

The optimization process often involves a screening of different conditions, as demonstrated in the development of a Chan-Lam coupling protocol for the N-arylation of methyl 2-aminothiophene-3-carboxylate, where solvent and temperature were adjusted to achieve good yields. nih.gov

Table 3: Parameters for Optimization of Reaction Conditions

| Parameter | Influence on Reaction | Example Application |

| Temperature | Affects reaction rate and selectivity. | Optimization of pyridine synthesis. |

| Reaction Time | Determines the extent of reaction completion. | Controlled to maximize product formation. |

| Catalyst/Ligand | Influences catalytic activity and selectivity. | Screening of ligands for Suzuki coupling. organic-chemistry.org |

| Solvent | Affects solubility, reactivity, and work-up. | Switching to toluene (B28343) in Chan-Lam coupling. nih.gov |

| Base | Activates substrates and influences reaction pathway. | Choice of base in Suzuki and Ullmann reactions. organic-chemistry.orgnih.gov |

Reactivity and Advanced Chemical Transformations of 3 Amino 6 Methoxypyridin 2 1h One

Chemical Reactions Involving the Amino Group at Position 3

The primary amino group at the C3 position is a key center for nucleophilic reactions, enabling the straightforward introduction of a variety of substituents and the formation of new heterocyclic systems.

The primary amino group of 3-Amino-6-methoxypyridin-2(1H)-one readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org These reactions are fundamental in forming carbon-nitrogen double bonds. libretexts.orgwikipedia.org

The resulting imines are valuable intermediates themselves, as the C=N bond can be subsequently reduced to form secondary amines or be attacked by nucleophiles. The specific aldehydes or ketones used in the condensation can be varied to introduce a wide range of functional groups into the final molecule. nih.gov Mixed aldol (B89426) condensations, where one reactant has no alpha hydrogens, can also be effective in creating these structures. libretexts.org

Table 1: Representative Condensation Reactions

| Carbonyl Compound | Product (Imine/Schiff Base) |

|---|---|

| Benzaldehyde | 3-(Benzylideneamino)-6-methoxypyridin-2(1H)-one |

| Acetone | 3-((Propan-2-ylidene)amino)-6-methoxypyridin-2(1H)-one |

| Formaldehyde | 3-((Methylene)amino)-6-methoxypyridin-2(1H)-one |

This table presents theoretical products based on established chemical principles of condensation reactions.

The nucleophilic amino group at C3 can be readily acylated or sulfonylated using acyl halides, anhydrides, or sulfonyl chlorides. These reactions provide a reliable method for synthesizing the corresponding amides and sulfonamides. For instance, N-acylation of a similar 3-aminopyridin-2(1H)-one structure has been successfully demonstrated, yielding the corresponding acetamide (B32628) derivative. researchgate.net

Acylation is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. Sulfonylation proceeds via a similar mechanism, reacting the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) to afford a stable sulfonamide linkage. These transformations are crucial for modifying the electronic properties and steric bulk around the amino group.

Table 2: Examples of Acylation and Sulfonylation Reactions

| Reagent | Product | Product Class |

|---|---|---|

| Acetyl Chloride | N-(6-methoxy-2-oxo-1,2-dihydropyridin-3-yl)acetamide | Amide |

| Benzoyl Chloride | N-(6-methoxy-2-oxo-1,2-dihydropyridin-3-yl)benzamide | Amide |

| p-Toluenesulfonyl Chloride | N-(6-methoxy-2-oxo-1,2-dihydropyridin-3-yl)-4-methylbenzenesulfonamide | Sulfonamide |

This table illustrates potential products from standard acylation and sulfonylation reactions.

The 3-amino group can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. In related heterocyclic systems like 3-aminoindoles, this reaction can lead to stable diazonium species. researchgate.net

The resulting 6-methoxy-2-oxo-1,2-dihydropyridin-3-diazonium salt is a highly versatile intermediate. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of halogens (Cl, Br), a cyano group (CN), a hydroxyl group (OH), and other functionalities at the C3 position, significantly expanding the synthetic utility of the parent compound.

Reactivity and Modifications at the Methoxy (B1213986) Group at Position 6

The methoxy group at the C6 position, while generally less reactive than the C3-amino group, can undergo specific transformations, offering another avenue for structural diversification.

The ether linkage of the methoxy group can be cleaved to unveil the corresponding 6-hydroxy-pyridin-2(1H)-one. This O-demethylation is a common transformation for methoxypyridine derivatives. researchgate.netnih.gov Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for this purpose. Alternatively, Lewis acids such as boron tribromide (BBr₃) are highly effective at cleaving aryl methyl ethers. More selective methods, such as the use of L-selectride at elevated temperatures, have been developed for the chemoselective demethylation of methoxypyridines. researchgate.net The resulting hydroxyl group can participate in further reactions, such as O-alkylation or conversion into a better leaving group.

Direct nucleophilic aromatic substitution (SNAr) of the methoxy group is challenging because methoxide (B1231860) is a poor leaving group. To facilitate its displacement, the pyridinone ring must first be activated. A common strategy involves converting the 2-pyridone tautomer into a more reactive intermediate. researchgate.net

For example, treatment with phosphoryl chloride (POCl₃) or a similar reagent can transform the pyridone into a 2-chloro-6-methoxypyridine (B123196) derivative. researchgate.net The chlorine atom at position 2 activates the ring, and while the primary goal is often to replace the newly introduced chlorine, this activation can also facilitate the substitution of other groups on the ring. A more effective strategy is to first convert the C6-methoxy group into a better leaving group, such as a sulfonate ester (e.g., tosylate or triflate), after demethylation. However, a more direct activation might involve converting the pyridone into a 2-chloropyridine, which then makes the C6 position more susceptible to nucleophilic attack, allowing for the displacement of the methoxy group by stronger nucleophiles like amines or thiolates under specific conditions.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 6-hydroxy-pyridin-2(1H)-one |

| 6-methoxy-2-oxo-1,2-dihydropyridin-3-diazonium salt |

| Acetone |

| Acetyl Chloride |

| Benzaldehyde |

| Benzoyl Chloride |

| Boron tribromide |

| Formaldehyde |

| Hydrobromic acid |

| Hydrochloric acid |

| Hydroiodic acid |

| L-selectride |

| Methanesulfonyl Chloride |

| N-(6-methoxy-2-oxo-1,2-dihydropyridin-3-yl)acetamide |

| N-(6-methoxy-2-oxo-1,2-dihydropyridin-3-yl)benzamide |

| N-(6-methoxy-2-oxo-1,2-dihydropyridin-3-yl)methanesulfonamide |

| N-(6-methoxy-2-oxo-1,2-dihydropyridin-3-yl)-4-methylbenzenesulfonamide |

| Nitrous acid |

| p-Toluenesulfonyl Chloride |

| Phosphoryl chloride |

| Pyridine |

| Sodium nitrite |

| Triethylamine |

| 2-chloro-6-methoxypyridine |

| 3-((4-Chlorobenzylidene)amino)-6-methoxypyridin-2(1H)-one |

| 3-((Methylene)amino)-6-methoxypyridin-2(1H)-one |

| 3-((Propan-2-ylidene)amino)-6-methoxypyridin-2(1H)-one |

| 3-(Benzylideneamino)-6-methoxypyridin-2(1H)-one |

Electrophilic and Nucleophilic Reactions of the Pyridinone Ring System

The pyridinone ring, particularly when substituted with activating groups like an amino and a methoxy group, exhibits a rich and varied reactivity towards both electrophiles and nucleophiles. The electron-donating nature of these substituents enhances the nucleophilicity of the ring, making it susceptible to electrophilic attack. Conversely, the inherent polarity of the pyridinone system also allows for nucleophilic reactions at specific positions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, including heteroaromatic systems like pyridinones. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents present on the ring. Activating groups, which donate electron density to the ring, stabilize the cationic intermediate (arenium ion) formed during the reaction, thereby increasing the reaction rate. wikipedia.orgmasterorganicchemistry.com In contrast, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.org

For this compound, the amino and methoxy groups are both activating. The amino group is a particularly strong activating group, directing incoming electrophiles to the ortho and para positions. The methoxy group is also an activating, ortho, para-director. The interplay of these two groups, along with the inherent reactivity of the pyridinone core, dictates the outcome of electrophilic substitution reactions.

Halogenation:

Halogenation of pyridinone systems can be achieved using various halogenating agents. For instance, the reaction of 2-pyridone with iodine in the presence of nitric acid can lead to the formation of iodo-substituted products. While specific studies on the halogenation of this compound are not extensively detailed in the provided results, the general principles of electrophilic halogenation on activated pyridinone rings suggest that substitution would occur at the positions most activated by the amino and methoxy groups.

Nitration:

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. libretexts.org The nitration of substituted pyridines is a known process. For example, 2,6-dichloropyridine (B45657) can be nitrated to produce 2,6-dichloro-3-nitropyridine. google.com This nitro-substituted pyridine can then undergo further reactions, such as ammonolysis and methoxylation, to yield compounds like 2-amino-6-methoxy-3-nitropyridine. google.comnih.gov This suggests that the pyridinone ring of this compound is susceptible to nitration, likely at a position activated by both the amino and methoxy groups. The electron-withdrawing nature of the resulting nitro group would deactivate the ring towards further electrophilic substitution. youtube.com

| Reaction | Reagents | Typical Product Type |

| Halogenation | e.g., Br₂, FeBr₃ | Halogenated Pyridinone |

| Nitration | e.g., HNO₃, H₂SO₄ | Nitrated Pyridinone |

Alkylation and arylation reactions introduce alkyl or aryl groups onto the pyridinone scaffold. These reactions can occur at different sites, including the ring nitrogen, the exocyclic amino nitrogen, or the carbon atoms of the ring, depending on the reaction conditions and the nature of the electrophile.

N-Alkylation and N-Arylation: The nitrogen atom of the pyridinone ring can act as a nucleophile and undergo alkylation or arylation. This is a common reaction for pyridones and similar heterocyclic compounds.

C-Alkylation and C-Arylation: Friedel-Crafts type reactions can lead to the alkylation or acylation of the pyridinone ring, although the presence of the basic nitrogen atom can sometimes interfere with the Lewis acid catalysts typically used in these reactions. libretexts.org However, under specific conditions, direct C-alkylation or C-arylation is possible. Hydrogen-borrowing catalysis has emerged as a powerful method for the alkylation of various compounds, including those with amino groups, using alcohols as alkylating agents. nih.gov This methodology could potentially be applied to the C-alkylation of this compound.

The diene system within the pyridinone ring of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction. nih.gov These reactions are valuable for the construction of more complex, fused heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reactions): The pyridinone can act as the diene component in a Diels-Alder reaction, reacting with a suitable dienophile to form a bicyclic adduct. The reactivity of the pyridinone in these reactions is influenced by its substituents. Electron-donating groups, such as the amino and methoxy groups in the target molecule, can increase the reactivity of the diene. nih.gov These reactions can be highly regioselective and stereoselective. researchgate.netmdpi.com

[3+2] Cycloaddition: While less common for the pyridinone ring itself, derivatives of the pyridinone could potentially undergo [3+2] cycloaddition reactions. For instance, if a nitrone or an azide (B81097) functionality were introduced to the molecule, it could participate in such reactions to form five-membered heterocyclic rings. mdpi.comgrowingscience.com

Annulation Reactions: Annulation refers to the formation of a new ring onto an existing one. Cycloaddition reactions are a form of annulation. Other annulation strategies could involve intramolecular cyclization reactions of appropriately functionalized derivatives of this compound.

| Reaction Type | Reactant | Product Type |

| [4+2] Cycloaddition | Dienophile | Bicyclic Heterocycle |

| [3+2] Cycloaddition | Dipole (e.g., Nitrone) | Fused Five-Membered Heterocycle |

| Annulation | Functionalized Pyridinone | Fused Ring System |

Tautomerism and Isomerization Studies of this compound

Tautomerism is a key feature of pyridinone chemistry, and this compound is capable of existing in different tautomeric forms. The position of the tautomeric equilibrium is a critical factor influencing the compound's physical and chemical properties.

The most significant tautomeric relationship for this compound is the equilibrium between the 2-pyridinone form (a lactam) and the 2-hydroxypyridine (B17775) form (a lactim). wikipedia.org In the case of this compound, this equilibrium would be between the named compound and its tautomer, 3-Amino-2-hydroxy-6-methoxypyridine.

The position of this equilibrium is highly dependent on the solvent. wikipedia.orgstackexchange.com In general, polar solvents tend to favor the pyridone form, while non-polar solvents can favor the hydroxypyridine form. wikipedia.org In the solid state, 2-pyridone derivatives typically exist in the pyridone form. wikipedia.orgrsc.org

The substituents on the pyridinone ring play a crucial role in determining the tautomeric preference. nih.govresearchgate.net Electron-donating groups, like the amino group, and electron-withdrawing groups can influence the relative stabilities of the tautomers by affecting the electron distribution within the ring. mdpi.comresearchgate.net

The methoxy group at the 6-position is also expected to influence the tautomeric equilibrium. Studies on 2-hydroxy-6-methoxypyridine (B2439412) have shown that it exists predominantly in the pyridone form in the solid state. rsc.org The presence of the amino group at the 3-position would further modulate this equilibrium.

| Factor | Influence on Tautomerism |

| Solvent Polarity | Polar solvents generally favor the pyridinone form. wikipedia.org |

| Substituents | Electron-donating and electron-withdrawing groups can shift the equilibrium. researchgate.netmdpi.com |

| Physical State | The pyridone form is typically favored in the solid state. wikipedia.orgrsc.org |

| Hydrogen Bonding | Solvents capable of hydrogen bonding can stabilize the pyridone tautomer. wikipedia.org |

Advanced Spectroscopic and Structural Elucidation for Mechanistic and Complex Structure Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. A variety of NMR experiments, ranging from simple one-dimensional to complex multi-dimensional techniques, provide a wealth of information regarding the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Multi-dimensional NMR techniques are paramount for the definitive structural assignment of complex molecules, including derivatives of 3-Amino-6-methoxypyridin-2(1H)-one. uvic.cayoutube.comnih.gov These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. uvic.ca By revealing these spin-spin coupling networks, COSY spectra are instrumental in identifying connected proton systems within a molecule. u-tokyo.ac.jp

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These are two-dimensional heteronuclear correlation experiments that map protons to the carbons to which they are directly attached. uvic.canih.gov This provides a direct link between the proton and carbon skeletons of the molecule, greatly simplifying the assignment of carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comnih.gov HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems that are separated by heteroatoms or carbonyl groups. researchgate.net

The combined application of these techniques allows for the unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound derivatives, providing a definitive confirmation of their chemical structure.

Table 1: Representative NMR Data for a Hypothetical Derivative of this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 3-NH₂ | 5.50 (br s, 2H) | - | C-3, C-4 |

| 4-H | 6.20 (d, J = 8.0 Hz) | 105.0 | C-2, C-3, C-5, C-6 |

| 5-H | 7.10 (d, J = 8.0 Hz) | 125.0 | C-3, C-4, C-6 |

| 6-OCH₃ | 3.85 (s, 3H) | 55.0 | C-6 |

| 1-H | 11.50 (br s, 1H) | - | C-2, C-6 |

| C-2 | - | 165.0 | - |

| C-3 | - | 140.0 | - |

| C-6 | - | 158.0 | - |

Note: This is a hypothetical data table for illustrative purposes.

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates and mechanisms of chemical exchange processes that occur on the NMR timescale. For this compound, which can exist in different tautomeric forms, DNMR can provide valuable information about the equilibrium between these forms and the energy barriers associated with their interconversion. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of tautomeric exchange and to calculate the activation parameters for the process. Similarly, DNMR can be used to study restricted rotation around single bonds, for example, the bond connecting a substituent to the pyridinone ring, providing insights into the conformational dynamics of the molecule.

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to obtain a detailed map of electron density and thus the positions of all atoms in the crystal lattice.

The crystal structure of this compound and its derivatives reveals a wealth of information about the intermolecular forces that govern the packing of molecules in the solid state. researchgate.net Of particular importance are hydrogen bonds, which are formed between the amino group, the pyridinone ring nitrogen, and the carbonyl oxygen. These hydrogen bonds can lead to the formation of well-defined supramolecular structures, such as dimers, chains, or sheets. nih.govnih.gov The analysis of these hydrogen bonding networks is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. Furthermore, other intermolecular interactions, such as π-π stacking between the aromatic rings, can also play a significant role in the crystal packing. nih.gov

X-ray crystallography provides an unambiguous determination of the molecular conformation and stereochemistry of this compound and its derivatives in the solid state. researchgate.net It reveals the precise bond lengths, bond angles, and torsion angles within the molecule, offering a detailed picture of its three-dimensional shape. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. This information is essential for understanding the molecule's biological activity, as the three-dimensional shape of a molecule is often critical for its interaction with biological targets.

Table 2: Representative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 978.5 |

| Z | 4 |

| Hydrogen Bonds | N-H···O, N-H···N |

Note: This is a hypothetical data table for illustrative purposes.

Mass Spectrometry for Reaction Monitoring and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. mdpi.com

In the context of this compound, mass spectrometry can be used to monitor the progress of chemical reactions by detecting the disappearance of starting materials and the appearance of products. researchgate.net This allows for the optimization of reaction conditions to maximize the yield of the desired product.

Furthermore, by subjecting the molecular ion to fragmentation, for example, through collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. researchgate.net The analysis of these fragment ions provides valuable clues about the structure of the molecule. nih.govnih.gov For instance, the loss of a methyl group (15 Da) would be consistent with the presence of a methoxy (B1213986) group, while the loss of ammonia (B1221849) (17 Da) could indicate the presence of a primary amino group. By carefully analyzing these fragmentation pathways, it is possible to confirm the structure of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, which is crucial for confirming the identity of starting materials, products, and fleeting intermediates in a reaction mixture. researchgate.net

For this compound (Molecular Formula: C₆H₈N₂O₂), HRMS would be used to verify its formation by comparing the experimentally measured exact mass with the theoretically calculated mass. For instance, the protonated molecule [M+H]⁺ would be analyzed, and its measured mass would be expected to be extremely close to the calculated value of 141.06585 Da. Any deviation, measured in parts per million (ppm), would be minimal, typically less than 5 ppm for confident identification. researchgate.net

This technique is particularly powerful in mechanistic studies where proposed intermediates may be present in low concentrations. By extracting the exact mass of a suspected intermediate from the HRMS data of a reaction aliquot, its elemental formula can be confirmed, providing direct evidence for a proposed reaction pathway.

Table 1: Illustrative HRMS Data for this compound

This interactive table shows the expected high-resolution mass spectrometry data for the target compound.

| Analyte (Ion) | Molecular Formula | Calculated Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |

| [M+H]⁺ | C₆H₉N₂O₂⁺ | 141.06585 | (Illustrative) 141.06571 | (Illustrative) -1.0 |

| [M+Na]⁺ | C₆H₈N₂O₂Na⁺ | 163.04780 | (Illustrative) 163.04765 | (Illustrative) -0.9 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation and Elucidation

Tandem Mass Spectrometry (MS/MS) provides critical information about a molecule's structure by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, a specific ion of interest (the precursor ion), such as the protonated this compound ion ([M+H]⁺, m/z 141.1), is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then detected. unito.it

The fragmentation pattern is a structural fingerprint, as bonds break at their weakest points or through characteristic rearrangement pathways. For this compound, key fragmentation pathways would likely involve:

Loss of Methyl Radical (•CH₃): A common fragmentation for methoxy groups, leading to a significant fragment ion.

Loss of Carbon Monoxide (CO): The pyridone ring can readily lose a CO molecule.

Loss of Ammonia (NH₃): The amino group can be eliminated.

By piecing together the observed losses from the precursor ion, a detailed structural picture can be constructed, confirming the connectivity of the atoms. This technique is vital for distinguishing between isomers, which may have identical exact masses but different fragmentation behavior. nih.govunito.it

Table 2: Plausible MS/MS Fragmentation Data for Protonated this compound

This interactive table outlines the expected product ions from a tandem mass spectrometry experiment on the target compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Structural Moiety Lost |

| 141.1 | 126.1 | •CH₃ | Methyl radical from methoxy group |

| 141.1 | 113.1 | CO | Carbon monoxide from pyridone ring |

| 126.1 | 98.1 | CO | Carbon monoxide after initial methyl loss |

| 113.1 | 96.1 | NH₃ | Ammonia from amino group after CO loss |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis in Chemical Transformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the bonding environment within a molecule. These methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment during a vibration, while Raman spectroscopy measures the scattering of light due to changes in polarizability. rsc.org

For this compound, IR and Raman spectra would provide clear signatures for its key structural features:

N-H Vibrations: The amino (NH₂) group would show characteristic stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C=O Vibration: The pyridone carbonyl (C=O) group would exhibit a strong, sharp absorption in the IR spectrum, generally around 1650-1680 cm⁻¹.

C-O and C-N Vibrations: Stretching vibrations for the methoxy C-O and the amino C-N bonds would appear in the fingerprint region (1000-1300 cm⁻¹).

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine (B92270) ring would be visible around 1400-1600 cm⁻¹.

During a chemical transformation, such as the synthesis or subsequent reaction of this compound, these techniques can be used to monitor the reaction's progress. The disappearance of reactant peaks and the appearance of product peaks provide a real-time view of the chemical bonding changes.

Table 3: Characteristic Vibrational Frequencies for this compound

This interactive table lists the expected vibrational modes and their approximate spectral regions for the primary functional groups of the target compound.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Amino (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium | Medium |

| Pyridone (C=O) | C=O Stretch | 1650 - 1680 | Strong | Medium |

| Pyridine Ring | C=C / C=N Stretch | 1400 - 1600 | Medium-Strong | Strong |

| Methoxy (Ar-O-CH₃) | C-O-C Asymmetric Stretch | 1230 - 1270 | Strong | Medium |

| Amino (Ar-NH₂) | C-N Stretch | 1250 - 1340 | Medium | Medium |

Computational and Theoretical Investigations of 3 Amino 6 Methoxypyridin 2 1h One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying the electronic properties of medium-sized organic molecules. DFT calculations for 3-Amino-6-methoxypyridin-2(1H)-one would typically involve optimizing its molecular geometry to find the lowest energy structure and then calculating various electronic descriptors. For instance, methods like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p) are commonly used to achieve reliable results for structure, energy, and vibrational frequencies. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Sites

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com

For this compound, a DFT calculation would reveal the energies and spatial distributions of these orbitals. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

The locations of the HOMO and LUMO densities indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For a molecule with multiple functional groups like this compound, the HOMO is expected to be distributed over the electron-rich amino group and the pyridinone ring, while the LUMO would likely be centered on the electron-deficient carbonyl carbon and the ring system. This analysis is crucial for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Predicted Value (Gas Phase) | Significance |

| HOMO Energy | ~ -5.5 to -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | ~ 4.0 to 6.0 eV | Correlates with chemical reactivity and kinetic stability |

Note: These values are estimates based on typical ranges for similar organic molecules and are not from direct calculations on this compound.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT is widely used to predict spectroscopic data, which can be invaluable for interpreting experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with a DFT functional, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Calculations would be performed on the optimized geometry of this compound. The predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. Accuracy can depend significantly on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

Vibrational Frequencies: Theoretical calculation of vibrational frequencies serves to analyze infrared (IR) and Raman spectra. The process involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to specific vibrational modes, such as N-H stretching of the amino group, C=O stretching of the carbonyl, and C-O-C stretching of the methoxy (B1213986) group. Comparing these calculated frequencies with experimental IR and Raman spectra helps confirm the molecular structure and assign spectral bands to specific molecular motions. researchgate.net

Quantum Chemical Calculations of Tautomeric Forms, Energetics, and Reaction Pathways

Pyridinones are well-known to exist in tautomeric forms, and quantum chemical calculations are essential for understanding their relative stabilities and interconversion.

For this compound, at least one other significant tautomer, the aromatic 3-Amino-2-hydroxy-6-methoxypyridine, could exist. Quantum chemical calculations can determine the equilibrium geometry and relative electronic energies of these tautomers. The relative energies indicate which form is more stable and therefore more populated at equilibrium. Such studies on related systems like 2-hydroxypyridine (B17775) have shown that the pyridone form is often more stable, but the equilibrium can be influenced by the environment.

Solvation Effects on Molecular Properties and Tautomeric Equilibria

The properties and behavior of a molecule can change dramatically in solution. Solvation models, such as the Polarizable Continuum Model (PCM), are used in quantum calculations to simulate the effect of a solvent. These models represent the solvent as a continuous medium with a specific dielectric constant.

For this compound, calculations incorporating solvents like water or ethanol (B145695) would be used to predict how its properties, including tautomeric equilibrium, are affected. nih.gov Polar solvents often stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. For the pyridone/hydroxypyridine equilibrium, polar solvents typically favor the more polar pyridone tautomer.

Reaction Mechanism Elucidation through Transition State Analysis

To understand how this compound participates in chemical reactions, computational chemists can map out the entire reaction pathway. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along a reaction coordinate.

By locating the TS structure and calculating its energy, the activation energy (the barrier to reaction) can be determined. This provides insight into the reaction kinetics. For example, in studying the tautomerization between the pyridone and hydroxypyridine forms, a transition state analysis would reveal the energy barrier for the intramolecular proton transfer, clarifying the mechanism and rate of interconversion.

The Role of 3 Amino 6 Methoxypyridin 2 1h One As a Versatile Synthetic Building Block and Scaffold

Construction of Novel Heterocyclic and Fused Ring Systems

The inherent reactivity of 3-amino-6-methoxypyridin-2(1H)-one makes it an excellent precursor for the synthesis of more complex, multi-ring structures. The amino group and the pyridinone ring can participate in a variety of cyclization and annulation reactions to generate novel fused and polycyclic systems.

The pyridinone motif is a key component in numerous biologically important polycyclic and macrocyclic compounds. General synthetic strategies often involve the transformation of simpler pyridinone building blocks into these more complex structures. researchgate.net For instance, methods have been developed for the direct construction of polycyclic pyridones via the ring-opening of precursor molecules like 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netmdpi.comoxazine-1,8-diones, which subsequently react with binucleophiles to form fused systems. mdpi.com

Macrocyclization reactions that incorporate a 2-pyridone unit are of significant interest for creating molecules that can target challenging biological interfaces, such as protein-protein interactions. nih.gov A common strategy involves the intramolecular condensation of linear precursors to form the pyridone ring, thus closing the macrocycle. acs.orgacs.org While these methods often generate the pyridone ring in the final step, a pre-formed scaffold like this compound offers a convergent approach. The amino group can be used as a handle to link two such pyridinone units or to attach a long chain that subsequently closes back onto another part of the molecule. The synthesis of large, amide-based macrocycles (tetralactams) containing pyridine (B92270) moieties has been shown to be effective for applications such as anion recognition. clockss.org

Table 1: Examples of Reaction Types for Polycycle and Macrocycle Synthesis

| Reaction Type | Description | Potential Application with Target Compound |

| Bischler-Napieralski Type | The amino group is first acylated, followed by an acid-catalyzed cyclodehydration onto the C4 position of the pyridinone ring to form a fused dihydropyridine (B1217469) ring. | Construction of pyridopyrimidines or other fused nitrogen heterocycles. |

| Pictet-Spengler Reaction | Condensation of the amino group with an aldehyde, followed by cyclization onto an activated C4 position. | Formation of tetrahydro-β-carboline-like fused systems. |

| Amide Bond Formation | The amino group can be coupled with a long-chain dicarboxylic acid, followed by a second cyclization step to form a large macrocycle. | Synthesis of pyridinophane-type macrocyclic lactams. clockss.org |

| Ring-Closing Metathesis (RCM) | The amino and N1-H positions can be functionalized with terminal alkenes, followed by RCM to form a macrocyclic ring containing the pyridinone core. | Creation of conformationally constrained macrocycles. |

Annulation (or annelation) is a process in which a new ring is constructed onto an existing molecular framework through the formation of two new bonds. scripps.edu This strategy is a powerful tool for systematically expanding the pyridinone scaffold. The Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation, is a classic example used to build six-membered rings. youtube.comyoutube.comyoutube.com

Scaffold Design for Advanced Organic Materials and Chemical Probes

The electronic and structural features of this compound make it an attractive scaffold for the design of functional molecules, including catalytic ligands and fluorescent sensors.

The development of novel ligands is crucial for advancing transition metal catalysis. Pyridine and pyridone moieties are common structural motifs in ligands due to their ability to coordinate effectively with metal centers. mdpi.com The 3-amino group on the target scaffold is a key handle for ligand synthesis. It can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines), which are a versatile class of bidentate or multidentate ligands.

Research on the isomeric compound, 6-methoxypyridin-3-amine, has demonstrated this principle effectively. It was condensed with pyrrole-2-carbaldehyde to create a bidentate Schiff base ligand, which was then used to prepare cobalt(II) and copper(II) complexes. nih.govsemanticscholar.org These complexes showed potential as antimicrobial agents and highlight the utility of this class of compounds in bioinorganic chemistry and catalysis. semanticscholar.org Given the identical reactive group, this compound can be expected to form analogous Schiff base ligands capable of coordinating with a wide range of metals for applications in areas such as C-H functionalization and cross-coupling reactions.

Fluorescent probes are indispensable tools in chemical biology and materials science. Many organic fluorophores are designed based on a "push-pull" system, where an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated system. This arrangement often leads to intramolecular charge transfer (ICT) upon photoexcitation, resulting in desirable photophysical properties like large Stokes shifts and sensitivity to the local environment. nih.govnih.gov

The this compound scaffold is an intrinsic push-pull system. The amino and methoxy (B1213986) groups act as potent electron donors, while the pyridinone carbonyl group serves as an electron acceptor. This inherent electronic asymmetry makes the core structure a promising fluorophore. Pyridine-based fluorophores have been successfully developed as optical sensors for detecting substances like benzene (B151609) in gasoline and for bioimaging of lipid droplets. nih.govmdpi.com By modifying the 3-amino group, the pyridinone scaffold can be tailored to create specific sensors. For example, reaction with an analyte could alter the electronic nature of the amino group, leading to a detectable change in fluorescence emission (an "off-on" or "on-off" response). This makes the scaffold a prime candidate for developing chemosensors for ions, small molecules, or biological macromolecules.

Strategies for Diversity-Oriented Synthesis Utilizing the this compound Core

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules from a common starting material in an efficient manner. rsc.org This approach is fundamental to drug discovery and chemical biology for exploring new chemical space. A successful DOS campaign relies on a central scaffold that possesses multiple, orthogonally reactive functional groups.

This compound is an ideal core for DOS due to its array of functional handles that can be selectively modified. The primary amino group, the lactam N-H, and the C4/C5 positions on the aromatic ring all offer distinct sites for chemical elaboration. This allows for the systematic generation of a library of analogues where each new molecule explores a different vector of chemical space. For instance, the amino group can be acylated, alkylated, or converted to other functional groups, while the N1 position can be functionalized independently. The ring itself can undergo electrophilic substitution, providing further points for diversification. This multi-directional approach enables the rapid creation of hundreds of unique compounds from a single, readily accessible building block.

Table 2: Potential Reactions for Diversity-Oriented Synthesis

| Reactive Site | Reaction Type | Product Class / Resulting Functionality |

| 3-Amino Group | Acylation / Sulfonylation | Amides, Carbamates, Sulfonamides |

| Reductive Amination | Secondary and Tertiary Amines | |

| Schiff Base Formation | Imines (for ligands or further reaction) | |

| Diazotization -> Sandmeyer | Halides, Nitriles, Hydroxyls | |

| N1-H of Pyridinone | Alkylation (e.g., Mitsunobu) | N-Alkyl Pyridinones |

| Arylation (e.g., Buchwald-Hartwig) | N-Aryl Pyridinones | |

| C4/C5 Positions | Electrophilic Halogenation | Halogenated Pyridinones (for cross-coupling) |

| Nitration / Reduction | Nitro- and Amino- Substituted Pyridinones | |

| Suzuki / Sonogashira Cross-Coupling | Aryl- or Alkynyl-Substituted Pyridinones | |

| 6-Methoxy Group | Ether Cleavage | 6-Hydroxy-pyridinone (for re-functionalization) |

Emerging Research Avenues and Future Perspectives in the Chemistry of 3 Amino 6 Methoxypyridin 2 1h One

Development of Novel and Sustainable Synthetic Methodologies for its Preparation and Derivatization

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. For 3-Amino-6-methoxypyridin-2(1H)-one, a key area of future research will be the development of more efficient, atom-economical, and environmentally benign methods for its synthesis and subsequent derivatization.

Current synthetic approaches to pyridinone cores often rely on multi-step sequences and can generate significant waste. nih.gov Future methodologies will likely focus on one-pot or tandem reactions that minimize purification steps and solvent usage. For instance, the development of catalytic one-pot syntheses of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives using natural product catalysts highlights a potential direction. nih.gov Similar strategies could be envisioned for the target molecule, potentially starting from simple, readily available precursors.

Moreover, the principles of sustainable chemistry encourage the use of non-toxic, renewable starting materials and catalysts. Research into enzymatic or biocatalytic routes for the synthesis and derivatization of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Future derivatization strategies will also benefit from sustainable methodologies. The development of reactions with broad functional group tolerance will be crucial for efficiently creating libraries of derivatives for various applications. nih.gov This could involve the use of mild reaction conditions and catalysts that are tolerant of the diverse functionalities that might be introduced to the core structure.

A summary of potential future synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages |

| One-Pot/Tandem Reactions | Reduced waste, fewer purification steps, improved efficiency |

| Biocatalysis/Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly |

| Catalysis with Earth-Abundant Metals | Lower cost, reduced toxicity compared to precious metal catalysts |

| Solvent-Free or Aqueous Reactions | Reduced environmental impact, improved safety |

Exploration of Unexplored Reactivity Patterns and New Chemical Transformations

The this compound scaffold possesses multiple reactive sites, suggesting a rich and largely unexplored reactivity profile. Future research will undoubtedly focus on uncovering novel chemical transformations that leverage the unique electronic properties of this molecule.

The amino group at the 3-position is a key handle for derivatization. While acylation and related reactions are expected, more advanced transformations could be explored. For example, its role as a directing group in C-H activation reactions on the pyridinone ring could lead to novel and regioselective functionalization patterns. The synthesis of thiourea (B124793) derivatives from 3-aminopyridin-2(1H)-ones demonstrates the nucleophilic character of the amino group and its potential for constructing more complex heterocyclic systems. mdpi.comnih.gov

The pyridinone ring itself can participate in a variety of reactions. The double bonds within the ring could be targeted in cycloaddition reactions to build fused ring systems. Furthermore, the development of methods for the selective functionalization at the C4 and C5 positions would significantly expand the accessible chemical space. Mechanistic studies on the C4-selective amination of pyridines via nucleophilic substitution of hydrogen could provide insights for developing similar transformations for this compound. nih.gov

The methoxy (B1213986) group at the C6-position also offers opportunities for novel reactivity. It could potentially be cleaved to reveal a hydroxyl group, which could then be used as a handle for further functionalization. Alternatively, it could be involved in directing metallation reactions to the C5 position.

Advanced Mechanistic Investigations Using State-of-the-Art Experimental and Computational Techniques

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, a combination of advanced experimental and computational techniques will be instrumental in elucidating the intricacies of its reactivity.

In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can provide real-time information about the formation of intermediates and the progress of a reaction. These experimental approaches, when coupled with kinetic studies, can help to build a detailed picture of the reaction pathway. For instance, understanding the regioselectivity of reactions on the pyridine (B92270) ring will be crucial for predictable and controlled synthesis. researchgate.net

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for mechanistic investigation. acs.org DFT calculations can be used to model reaction intermediates and transition states, providing insights into reaction barriers and selectivity. For example, computational studies on pyridine N-oxides have helped to understand their N-O bond dissociation energies, which is crucial for their application in various chemical transformations. mdpi.com Similar computational approaches could be used to predict the most likely sites of reaction on this compound and to understand the role of catalysts in promoting specific transformations.

The table below outlines potential areas for advanced mechanistic investigation:

| Area of Investigation | Techniques | Potential Insights |

| Regioselectivity of Electrophilic/Nucleophilic Attack | In-situ NMR, Kinetic Studies, DFT Calculations | Understanding preferential reaction sites (C4 vs. C5) |

| C-H Activation Mechanisms | Isotope Labeling Studies, Computational Modeling | Elucidating the role of directing groups and catalysts |

| Catalytic Cycles | Operando Spectroscopy, DFT Calculations | Identifying active catalytic species and turnover-limiting steps |

Computational Design and Prediction of Novel this compound Derivatives with Tunable Chemical Properties

The power of computational chemistry extends beyond mechanistic studies to the rational design of new molecules with tailored properties. For this compound, in silico methods can be used to predict the properties of novel derivatives before they are synthesized in the lab, thereby accelerating the discovery process.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a molecule with its biological activity or physical properties, can be a powerful tool for designing new derivatives. researchgate.net By building a QSAR model based on a library of known this compound derivatives, it would be possible to predict the activity of new, unsynthesized compounds. Molecular docking studies can also be employed to predict how these derivatives might interact with biological targets, such as enzymes or receptors. nih.gov

Computational methods can also be used to predict and tune the physicochemical properties of derivatives, such as their solubility, lipophilicity, and electronic properties. This is particularly important in the context of medicinal chemistry, where these properties can have a profound impact on the pharmacokinetic and pharmacodynamic profile of a drug candidate. frontiersin.orgnih.gov The design of novel PI3K/mTOR dual inhibitors based on a sulfonamide methoxypyridine scaffold demonstrates the utility of such computational approaches. nih.gov

Integration with Contemporary Fields in Organic Chemistry (e.g., flow chemistry, photocatalysis, electrosynthesis)

The integration of this compound chemistry with contemporary fields of organic synthesis promises to unlock new possibilities for its preparation and derivatization.

Flow chemistry , which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced reaction control, improved safety, and easier scalability. nih.govsyrris.commdpi.comamt.ukvapourtec.com The synthesis of pyridinone derivatives could be adapted to flow processes, allowing for the rapid optimization of reaction conditions and the efficient production of libraries of compounds.

Photocatalysis , which utilizes light to drive chemical reactions, has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles under mild conditions. researchgate.netnih.govrsc.orgacs.org The application of photoredox catalysis to the functionalization of this compound could enable novel transformations that are not accessible through traditional thermal methods. For example, photocatalytic methods could be developed for the direct C-H functionalization of the pyridinone ring.

Electrosynthesis , the use of electricity to drive chemical reactions, offers a green and sustainable alternative to traditional redox chemistry. nih.govrsc.orgrsc.orgelectrosynthesis.com Electrosynthesis could be employed for both the synthesis of the this compound core and for its subsequent derivatization. For example, electrochemical methods could be developed for the selective oxidation or reduction of the molecule, leading to new and interesting derivatives.

The table below summarizes the potential benefits of integrating these contemporary fields:

| Contemporary Field | Potential Applications and Benefits |

| Flow Chemistry | Rapid reaction optimization, enhanced safety, scalability, integration of synthesis and purification nih.govsyrris.commdpi.comamt.ukvapourtec.com |

| Photocatalysis | Mild reaction conditions, access to novel reactivity, sustainable C-H functionalization researchgate.netnih.govrsc.orgacs.org |

| Electrosynthesis | Green and reagent-free redox reactions, selective transformations, potential for novel bond formations nih.govrsc.orgrsc.orgelectrosynthesis.com |

Q & A

Basic: What are the key steps and reaction conditions for synthesizing 3-Amino-6-methoxypyridin-2(1H)-one?

The synthesis typically involves multi-step reactions, such as condensation of cyanoacetamide derivatives with carbonyl-containing intermediates under basic conditions (e.g., potassium tert-butoxide in DMSO) . Critical steps include:

- Intermediate purification : Column chromatography or recrystallization to isolate intermediates.

- Methoxy group introduction : Alkylation or nucleophilic substitution under controlled pH (e.g., 8–10) to prevent side reactions.

- Amination : Hofmann degradation using sodium hypobromite or hypochlorite to convert carboxamide intermediates to amino groups .

Reaction temperatures (often 60–80°C) and inert atmospheres (N₂/Ar) are crucial to avoid oxidation.

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (δ 3.8–4.0 ppm) and amine protons (δ 5.0–6.0 ppm, broad).

- ¹³C NMR : Confirms carbonyl (δ 160–170 ppm) and methoxy carbons (δ 55–60 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR Spectroscopy : Detects N-H stretches (3200–3400 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹).

Basic: How is SHELXL utilized in refining the crystal structure of this compound?

SHELXL refines structures using:

- Restraints : Geometric constraints for bond lengths/angles, especially for disordered moieties.

- Twinning refinement : For handling twinned crystals (common in heterocyclic compounds) via HKLF5 format .

- Hydrogen placement : Positions H atoms via riding models or difference Fourier maps.

Validation tools (e.g., R-factor, GooF) ensure convergence (target: R₁ < 0.05 for high-resolution data) .

Advanced: How can conflicting data on reaction yields during Hofmann degradation be resolved?

Contradictions often arise from:

- Side reactions : Over-oxidation to nitro derivatives. Mitigate by optimizing NaOBr concentration and reaction time .

- pH sensitivity : Maintain pH 9–10 using buffer systems (e.g., NH₄Cl/NH₄OH) to stabilize intermediates.

- Analytical cross-check : Use LC-MS to track intermediate conversion and adjust stoichiometry dynamically.

Advanced: What methodologies identify intermolecular interactions in the solid-state structure?